3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(3-nitrophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJQUFUOQOOKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the reaction of 3-nitrobenzyl chloride with a suitable tricyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Triethylamine, various nucleophiles
Cyclization: Acidic or basic catalysts depending on the desired product
Major Products
The major products formed from these reactions include reduced amines, substituted derivatives, and cyclized compounds with potentially enhanced biological activity.
Scientific Research Applications
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological macromolecules. The tricyclic structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[(3-Methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one: Similar tricyclic structure but with different substituents, leading to distinct chemical properties.
5-(3-Nitrophenyl)oxazole-4-carboxylic acid: Shares the nitrophenyl group but differs in the core structure, resulting in different reactivity and applications.
Uniqueness
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of a nitrophenyl group and a tricyclic core, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzofuro[3,2-d]pyrimidin-4(3H)-ones, characterized by a fused benzofuro and pyrimidine ring system. The presence of the nitro group at the 3-position of the benzyl moiety may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzofuro[3,2-d]pyrimidin-4(3H)-one have been evaluated for their antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-(4-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | 5.0 | Staphylococcus aureus |
| 3-(2-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | 10.0 | Escherichia coli |
| This compound | TBD | TBD |
Note: TBD indicates data to be determined through ongoing research.
Cytotoxicity Studies
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in specific cancer types.
Case Study: A549 Lung Cancer Cells
In a study involving A549 lung cancer cells, the compound demonstrated significant growth inhibition with an IC50 value of approximately 12 µM. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptotic pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxic effects.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. Modifications to the nitro group and other substituents have been shown to enhance or diminish biological activity.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Nitro | Increased antibacterial activity |
| 4 | Methyl | Decreased cytotoxicity |
| 5 | Hydroxyl | Enhanced apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
